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molecular formula C8H13N3O2 B8588971 1-ethyl-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

1-ethyl-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B8588971
M. Wt: 183.21 g/mol
InChI Key: VJDHHEKAEMBHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709645B2

Procedure details

A solution of 2-ethyl-2H-pyrazole-3-carboxylic, di-iso-propylethylamine, and N,O-dimethylhydroxylamine hydrochloride in N,N-dimethylformamide was stirred at 0° C. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate was added and the reaction mixture was slowly warmed to room temperature. The reaction was stirred for 18 hours. The mixture was concentrated, and 20% 2-propanol in dichloromethane added. The mixture was washed with a saturated aqueous solution of sodium bicarbonate, dried over sodium sulfate, and concentrated. The crude material was purified by flash chromatography to give 2-ethyl-2H-pyrazole-3-carboxylic acid methoxy-methyl-amide. 1H NMR (250 MHz, CDCl3) δ 7.47 (d, J=2 Hz, 1H), 6.71 (d, J=2 Hz, 1H), 4.48 (quart, J=7.3 Hz, 2H), 3.62 (s, 3H), 3.34 (s, 3H), 1.42 (t, J=7.0 Hz, 3H).
[Compound]
Name
2-ethyl-2H-pyrazole-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH3:6])(C)C.Cl.[CH3:11][NH:12][O:13][CH3:14].F[P-](F)(F)(F)(F)F.[N:22]1(O[P+](N2CCCC2)(N2CCCC2)N2CCCC2)[C:26]2C=CC=CC=2N=N1.CN(C)C=[O:51]>>[CH3:14][O:13][N:12]([CH3:11])[C:9]([C:7]1[N:4]([CH2:5][CH3:6])[N:22]=[CH:26][CH:8]=1)=[O:51] |f:1.2,3.4|

Inputs

Step One
Name
2-ethyl-2H-pyrazole-3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
20% 2-propanol in dichloromethane added
WASH
Type
WASH
Details
The mixture was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CON(C(=O)C=1N(N=CC1)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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